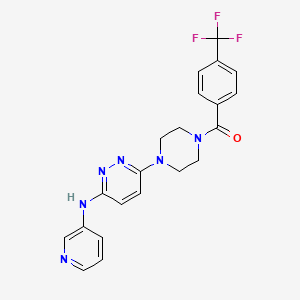

(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

描述

BenchChem offers high-quality (4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N6O/c22-21(23,24)16-5-3-15(4-6-16)20(31)30-12-10-29(11-13-30)19-8-7-18(27-28-19)26-17-2-1-9-25-14-17/h1-9,14H,10-13H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXSABHHFWOLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern.

Mode of Action

The compound interacts with the bacterium, leading to significant anti-tubercular activity.

Biochemical Pathways

The compound likely affects multiple biochemical pathways within the bacterium, leading to its anti-tubercular activity. The specifics of these pathways and their downstream effects are currently under investigation.

生物活性

The compound (4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, with the CAS number 1021073-27-7, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H19F3N6O |

| Molecular Weight | 428.4 g/mol |

| CAS Number | 1021073-27-7 |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the piperazine ring followed by the introduction of the pyridazinyl and trifluoromethyl groups. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that similar compounds with pyridazinyl and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria, indicating that structural features like the trifluoromethyl group may enhance membrane permeability or target specific bacterial enzymes .

- Anticancer Potential : Research indicates that compounds containing piperazine and pyridazine rings can inhibit tumor growth by interfering with cellular signaling pathways. The exact mechanism may involve the inhibition of key enzymes or receptors involved in cancer cell proliferation .

- Neuropharmacological Effects : Given that piperazine derivatives often exhibit central nervous system activity, there is potential for this compound to affect neurotransmitter systems. For example, it may act as a modulator for serotonin or dopamine receptors, which could be beneficial in treating mood disorders or anxiety .

Case Studies

Several studies have highlighted the biological effects of structurally related compounds:

- Antibacterial Studies : In one study, a related compound demonstrated antibacterial activity against Bacillus cereus and Micrococcus luteus with MIC values of 32 µg/mL and 128 µg/mL respectively. This suggests that functional groups significantly influence antibacterial efficacy .

- Anticancer Activity : A derivative was tested in vitro against various cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations. The study suggested that the presence of the trifluoromethyl group might enhance selective toxicity towards cancer cells while sparing normal cells .

科学研究应用

Biological Activities

This compound exhibits a range of biological activities that make it relevant for research in pharmacology:

- Antitumor Activity : Compounds similar to this one have shown promising anticancer properties. The piperazine and pyridazine moieties are known to interact with various cellular pathways involved in tumor growth and metastasis .

- Antidepressant Effects : The structural features of the compound suggest potential antidepressant activity, particularly through modulation of neurotransmitter systems .

- Anti-inflammatory Properties : Related compounds have demonstrated anti-inflammatory effects, which could position this compound as a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds, providing insights into their therapeutic potential:

Case Study 1: Antitumor Activity

A study published in ACS Omega highlighted the synthesis of related piperazine derivatives that exhibited significant antitumor activity against various cancer cell lines. The research utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on structural features .

Case Study 2: Antidepressant Properties

Research published in MDPI explored piperazine-containing drugs approved for clinical use, indicating that modifications to the piperazine structure could enhance antidepressant effects. The study emphasized the importance of structural diversity in developing effective antidepressants .

常见问题

Q. What synthetic methodologies are recommended for the preparation of (4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by sequential functionalization. Key steps include:

- Nucleophilic substitution : Piperazine rings are introduced via coupling reactions under reflux conditions (e.g., ethanol or DMF at 80–100°C) .

- Catalytic amination : Pyridin-3-ylamino groups are added using palladium catalysts (e.g., Pd(PPh₃)₄) in inert atmospheres .

- Purification : Chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethyl acetate/hexane) ensures >95% purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for trifluoromethyl (~δ 120–125 ppm in ¹³C) and piperazine NH (~δ 2.5–3.5 ppm in ¹H) .

- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .

- X-ray crystallography : Resolves spatial arrangement of the pyridazine-piperazine hybrid scaffold .

Q. What are the key physicochemical properties influencing experimental design?

Critical properties include:

- Solubility : Moderate solubility in DMSO (>10 mg/mL) but limited in aqueous buffers; pre-formulation studies using co-solvents (e.g., PEG 400) enhance bioavailability .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals a melting point of 180–185°C, indicating stability under standard storage conditions .

- LogP : Predicted value of ~2.8 (via computational tools) suggests moderate lipophilicity, guiding cell permeability assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

Strategies include:

- Catalyst screening : Testing Pd/Cu bimetallic systems for amination steps to reduce side products .

- Flow chemistry : Continuous synthesis minimizes intermediate degradation and improves reproducibility .

- In-line analytics : Real-time HPLC monitoring detects impurities early, enabling adjustments in reaction parameters (e.g., pH, temperature) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

To address discrepancies:

- Binding affinity assays : Surface plasmon resonance (SPR) quantifies target interactions (e.g., kinase inhibition) with KD values, ensuring consistency across labs .

- Cellular context standardization : Use isogenic cell lines and controlled media (e.g., 10% FBS in DMEM) to minimize variability in IC₅₀ measurements .

- Meta-analysis : Cross-reference data from orthogonal techniques (e.g., fluorescence polarization vs. ITC) to validate mechanistic claims .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

The -CF₃ group:

- Electron-withdrawing effects : Reduces electron density on the adjacent phenyl ring, enhancing electrophilic substitution resistance (confirmed via Hammett analysis) .

- Metabolic stability : Fluorine atoms resist oxidative degradation, as shown in microsomal stability assays (t₁/₂ > 60 min in human liver microsomes) .

Q. What strategies assess chemical stability under varying pH and light conditions?

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24h; monitor degradation via UPLC-MS .

- Photostability : Expose to UV light (λ = 254 nm) for 48h; quantify degradation products using validated HPLC methods .

- Degradation pathways : Identify primary by-products (e.g., deaminated pyridazine derivatives) and adjust storage conditions (e.g., amber vials, inert gas) .

Q. How is target engagement validated in complex biological systems?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting point shifts post-treatment .

- CRISPR knockouts : Ablate putative targets (e.g., kinases) and assess loss of compound activity .

- In vivo PET imaging : Radiolabel the compound (e.g., ¹⁸F isotope) to track biodistribution and target occupancy in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。